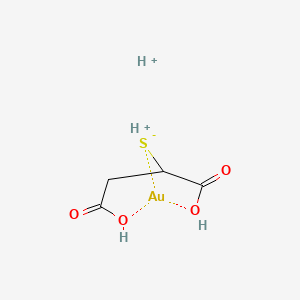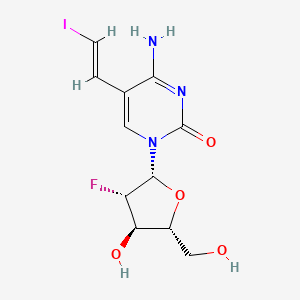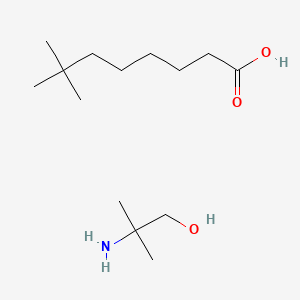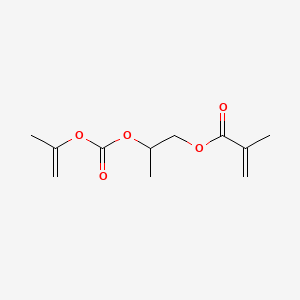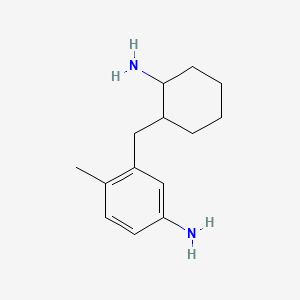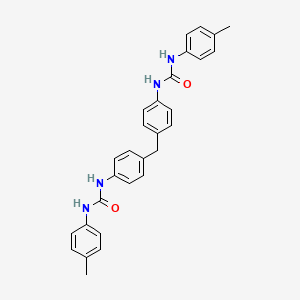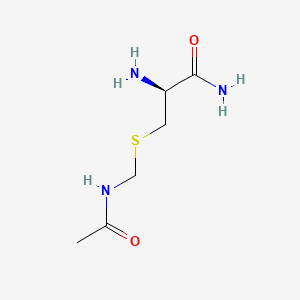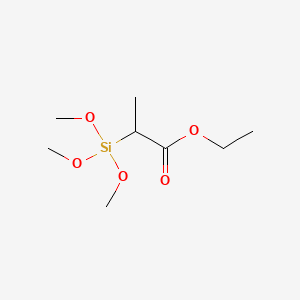
beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) is a complex organic compound that belongs to the class of glucuronic acid derivatives. This compound is characterized by the presence of a glucopyranuronic acid moiety linked to a benzoate group through a hydroxyphenoxy linkage. It consists of 18 hydrogen atoms, 19 carbon atoms, and 10 oxygen atoms, making up a total of 47 atoms .
Preparation Methods
The synthesis of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and glycosylation reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using suitable protecting groups to prevent unwanted reactions.
Esterification: The protected glucuronic acid is then esterified with 3-(4-hydroxyphenoxy)benzoic acid under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final product, beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or hydroxyphenoxy moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) can be compared with other similar compounds, such as:
Beta-D-Glucopyranuronic acid, 1-bromo-1-deoxy-, methyl ester: This compound has a similar glucuronic acid moiety but differs in the ester group and the presence of a bromine atom.
Beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate): This compound is structurally similar but may have different functional groups or substitutions.
The uniqueness of beta-D-Glucopyranuronic acid, 1-(3-(4-hydroxyphenoxy)benzoate) lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
CAS No. |
66856-01-7 |
|---|---|
Molecular Formula |
C19H18O10 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenoxy)benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H18O10/c20-10-4-6-11(7-5-10)27-12-3-1-2-9(8-12)18(26)29-19-15(23)13(21)14(22)16(28-19)17(24)25/h1-8,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1 |
InChI Key |
LAJQIEHHAHRPKD-NAHJCDBISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


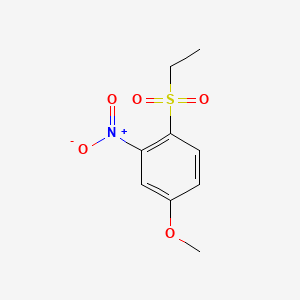
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)



